2-methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine dihydrochloride
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Overview
Description
“2-methyl-3-(2-®-pyrrolidinylmethoxy)pyridine dihydrochloride” is a chemical compound with the CAS Number: 2375273-20-2 . It has a molecular weight of 251.16 and its IUPAC name is 2-methyl-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride .
Synthesis Analysis
The synthesis of 2-methylpyridines can be achieved via α-Methylation . This process involves progressing the starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9;;/h2-3,5,9,11H,4,6-7H2,1H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-methylpyridines involve heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 251.16 . The storage temperature is room temperature .Scientific Research Applications
Cognitive Enhancement Properties
2-Methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine, also known as ABT-089, has been studied for its potential cognitive-enhancing properties. It is a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands. Research demonstrates that ABT-089 shows positive effects in rodent and primate models of cognitive enhancement. Its profile across several measures of cholinergic channel function, both in vitro and in vivo, suggests that it could be an attractive candidate for the treatment of cognitive disorders. This compound exhibits a reduced propensity to activate peripheral ganglionic type receptors, indicating a more targeted action within the central nervous system. The in vitro metabolism and in vivo bioavailability data further support its potential as a therapeutic agent (Lin et al., 1997).
Enhanced Drug Delivery Systems
The dihydropyridine-pyridine redox system has been applied for enhancing the delivery of quaternary pyridinium salts through biological membranes. This approach is particularly relevant for compounds that need to cross the blood-brain barrier or other lipoidal barriers for therapeutic efficacy. By converting compounds into their dihydropyridine derivatives, they can be more easily transported through these barriers and then reverted to their active form via chemical or enzymatic oxidation processes. This method has been exemplified in the delivery of N-methylpyridinium-2-carbaldoxime chloride (2-PAM), highlighting the potential for broader applications in drug delivery systems (Bodor, Shek, & Higuchi, 1976).
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSESCRKJTJAK-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@H]2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine dihydrochloride |
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